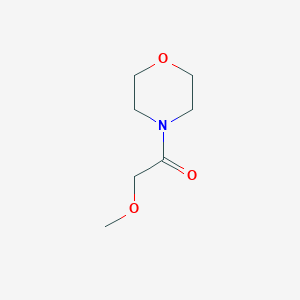
Methoxyacetic acid, morpholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetic acid, morpholide is a chemical compound with the molecular formula C7H13NO3. It is a derivative of methoxyacetic acid, where the carboxylic acid group is replaced by a morpholide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Methoxyacetic acid, morpholide can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with morpholine in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial production methods often involve the use of catalysts to enhance the reaction efficiency. For example, the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts can produce methoxyacetic acid, which can then be reacted with morpholine to form this compound .
Chemical Reactions Analysis
Methoxyacetic acid, morpholide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methoxyacetic acid, morpholide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic properties, including its effects on androgen receptor activity and spermatogenesis
Industry: It is used in the production of non-ionic x-ray contrast media and other industrial chemicals.
Mechanism of Action
The mechanism of action of methoxyacetic acid, morpholide involves its interaction with molecular targets such as androgen receptors. It can modulate the expression of androgen-responsive genes, affecting processes like apoptosis, ion transport, and cell adhesion. This compound can enhance or antagonize androgenic responses, highlighting its complex role in cellular signaling pathways .
Comparison with Similar Compounds
Methoxyacetic acid, morpholide can be compared with similar compounds such as:
Methoxyacetic acid: A simpler derivative with a carboxylic acid group instead of a morpholide group.
Glycolic acid: Another carboxylic acid derivative with similar properties but different reactivity.
Ethylene glycol monomethyl ether: A precursor in the synthesis of this compound.
This compound is unique due to its morpholide group, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-methoxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C7H13NO3/c1-10-6-7(9)8-2-4-11-5-3-8/h2-6H2,1H3 |
InChI Key |
GGMGHASWIYSLRL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12611506.png)
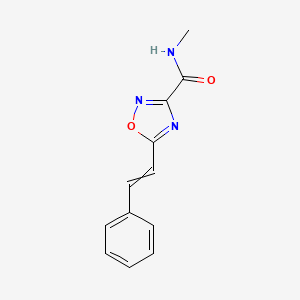
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)


![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
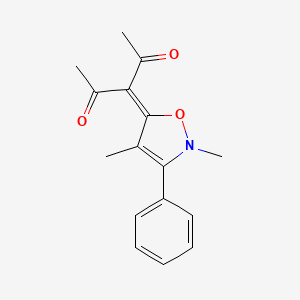
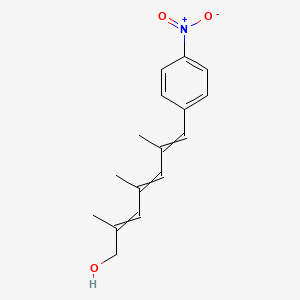
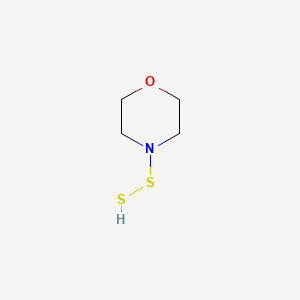

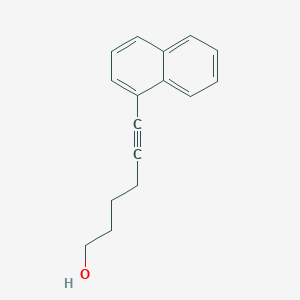
![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
